3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve heating under reflux to facilitate the cyclization process.
Chemical Reactions Analysis
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a larvicide and inhibitor in various biological studies.
Mechanism of Action
The mechanism of action of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The compound may also interact with voltage-sensitive sodium channels, prolonging their inactivation .
Comparison with Similar Compounds
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
- Bis(1,2,4-oxadiazolyl)furoxan
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific thienyl and oxadiazolyl moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGVLSBXNIPCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241867 |
Source
|
Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500025-29-6 |
Source
|
Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500025-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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